Fucoside B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133470-56-1 |
|---|---|
Molecular Formula |
C25H40O5 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(3E,5Z)-6-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)-2-methylhepta-3,5-dien-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C25H40O5/c1-8-25(7)13-11-18(14-19(25)16(2)3)17(4)10-9-12-24(5,6)30-23-22(28)21(27)20(26)15-29-23/h8-10,12,18-23,26-28H,1-2,11,13-15H2,3-7H3/b12-9+,17-10-/t18?,19?,20-,21-,22+,23-,25?/m1/s1 |
InChI Key |
NUXJYWUAZCOBLA-HNYIMRRASA-N |
SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C |
Isomeric SMILES |
CC(=C)C1CC(CCC1(C)C=C)/C(=C\C=C\C(C)(C)O[C@@H]2[C@H]([C@@H]([C@@H](CO2)O)O)O)/C |
Canonical SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(=CC=CC(C)(C)OC2C(C(C(CO2)O)O)O)C |
Synonyms |
fucoside B |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Fucoside B Precursors
Guanosine (B1672433) Diphosphate (GDP)-L-Fucose Biosynthesis Pathways
GDP-L-fucose serves as the universal fucosyl donor for fucosyltransferases, enzymes responsible for attaching L-fucose residues to various glycoconjugates. researchgate.netpnas.orgnih.gov The production of this crucial nucleotide sugar is tightly regulated and involves distinct enzymatic steps depending on the pathway utilized. ontosight.ai
De Novo Pathway from GDP-Mannose
The de novo pathway initiates from GDP-D-mannose, a precursor derived from glucose metabolism. ontosight.airesearchgate.net This pathway involves a series of enzymatic transformations that ultimately lead to the formation of GDP-L-fucose. researchgate.netnih.gov
The first committed step in the de novo pathway is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD), also known as GDP-D-mannose dehydratase or SDR3E1. nih.govgenecards.orgwikipedia.org GMD is a member of the short-chain dehydrogenase/reductase (SDR) family and utilizes NADP+ as a cofactor. nih.govgenecards.orgnih.gov This enzyme catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. ontosight.ainih.govgenecards.org
The second stage of the de novo pathway is catalyzed by a bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose epimerase/reductase. In humans, this enzyme is designated as FX or GDP-fucose synthase (GFS). researchgate.netnih.govubc.ca This single enzyme facilitates the conversion of GDP-4-keto-6-deoxy-D-mannose into GDP-L-fucose through a combination of epimerization and reduction reactions. ontosight.ainih.govebi.ac.uk
The enzymatic action involves epimerizations at both the C-3'' and C-5'' positions of the sugar moiety, followed by an NADPH-dependent reduction of the carbonyl group at C-4. acs.orgubc.ca Studies on the mechanism of GDP-fucose synthase suggest an ordered sequence of epimerizations, with the C-3'' epimerization occurring before the C-5'' epimerization. acs.orgubc.ca Specific active site residues, such as Cys109 and His179, have been implicated in the acid-base catalysis required for these epimerization steps. acs.orgubc.ca The enzyme belongs to the short-chain dehydrogenase/reductase family and binds the NADP+ coenzyme in its N-terminal domain. nih.govsrce.hr
Salvage Pathway from Free L-Fucose
The salvage pathway provides an alternative route for the synthesis of GDP-L-fucose by utilizing free L-fucose, which can be obtained from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates. researchgate.nethelsinki.fiplos.orgoup.com This pathway typically contributes a smaller portion to the total intracellular GDP-L-fucose pool compared to the de novo pathway. researchgate.net
The initial step in the salvage pathway is the phosphorylation of free L-fucose to form L-fucose-1-phosphate. helsinki.firesearchgate.netebi.ac.uk This reaction is catalyzed by the enzyme L-fucokinase, also known as FCSK or ATP:beta-L-fucose 1-phosphotransferase. helsinki.fiplos.orgontosight.aigenome.jp Fucokinase is an ATP-dependent kinase that transfers a phosphate (B84403) group from ATP to the C1 hydroxyl group of L-fucose. ontosight.aigenome.jp
In some organisms, such as Bacteroides fragilis, L-fucokinase activity is part of a bifunctional enzyme that also possesses GDP-fucose pyrophosphorylase activity (see Section 2.1.2.2). pnas.orgsinica.edu.twpnas.org The fucokinase activity requires the presence of divalent metal cations, such as Mg2+ or Mn2+, for optimal activity. genome.jppnas.orgnih.gov Structural studies have provided insights into the catalytic mechanism, identifying residues involved in substrate binding and phosphate transfer. nih.govsinica.edu.tw
The second step in the salvage pathway involves the conversion of L-fucose-1-phosphate to GDP-L-fucose. helsinki.firesearchgate.netebi.ac.uk This reaction is catalyzed by the enzyme GDP-fucose pyrophosphorylase, also referred to as fucose-1-phosphate guanylyltransferase (FPGT) or GFPP. plos.orgresearchgate.netebi.ac.uk This enzyme catalyzes the condensation of L-fucose-1-phosphate with Guanosine Triphosphate (GTP), releasing pyrophosphate and forming GDP-L-fucose. nih.govuniprot.org
Similar to fucokinase, GDP-fucose pyrophosphorylase activity is dependent on the presence of divalent cations, with a strong preference for Mg2+. nih.govuniprot.org As mentioned earlier, in some bacteria like Bacteroides fragilis, this activity resides within the same bifunctional enzyme (FKP) that carries the fucokinase activity. pnas.orguniprot.orgoup.com Structural and mechanistic studies have investigated the active site and the residues involved in the pyrophosphorylase reaction. nih.govsinica.edu.twrcsb.org
Here is a summary of the enzymes involved in GDP-L-Fucose biosynthesis pathways:
| Pathway | Step | Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor(s) |
| De Novo | 1. Dehydration | GDP-mannose 4,6-dehydratase (GMD, SDR3E1) | 4.2.1.47 | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | NADP+ |
| 2. Epimerization/Reduction | GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (FX, GFS) | 1.1.1.271 | GDP-4-keto-6-deoxy-D-mannose, NADPH | GDP-L-fucose, NADP+ | NADPH | |
| Salvage | 1. Phosphorylation | L-fucokinase (FKP/FCSK) | 2.7.1.52 | L-fucose, ATP | L-fucose-1-phosphate, ADP | Divalent cations (Mg2+, Mn2+) |
| 2. Guanylylation | GDP-fucose pyrophosphorylase (FKP, FPGT, GFPP) | 2.7.7.30 | L-fucose-1-phosphate, GTP | GDP-L-fucose, pyrophosphate | Divalent cations (Mg2+) |
Interplay and Regulation between De Novo and Salvage Pathways
The de novo pathway for GDP-fucose synthesis initiates from GDP-mannose, a product of central carbon metabolism. This pathway involves a series of enzymatic transformations. The salvage pathway, conversely, utilizes exogenous L-fucose or fucose liberated from the degradation of fucosylated glycoconjugates. These two pathways were historically considered to operate independently; however, recent research highlights a significant interplay and mutual regulation between them. mitoproteome.orgmetabolomicsworkbench.orgnih.govwikipedia.orggenome.jp
Under normal physiological conditions, the de novo pathway is estimated to be the primary contributor, accounting for approximately 90% of the total cellular GDP-fucose pool in mammals. nih.gov The salvage pathway, while contributing a smaller fraction, plays a vital role in fucose recycling and utilization of dietary fucose. nih.gov
Studies have demonstrated that the presence of exogenous fucose can significantly impact the activity of the de novo pathway. Exogenous fucose can suppress de novo GDP-fucose synthesis, suggesting a feedback inhibition mechanism. GDP-fucose itself is known to act as an inhibitor of GDP-mannose 4,6-dehydratase (GMDS), a key enzyme in the de novo route, providing a plausible regulatory point.
Furthermore, investigations suggest that cells can distinguish the origin of GDP-fucose, and its utilization by fucosyltransferases can be influenced by its biosynthetic history. The inactivation of enzymes in one pathway can also elicit responses in the other, indicating a complex network of regulation. mitoproteome.orgmetabolomicsworkbench.orgwikipedia.orggenome.jp For instance, a lack of enzymes in the salvage pathway can lead to elevated levels of certain enzymes in the de novo pathway. mitoproteome.orgmetabolomicsworkbench.orgwikipedia.orggenome.jp
Repurposing of Enzymes for GDP-Fucose Generation
Beyond their natural roles in endogenous GDP-fucose biosynthesis, enzymes from both the de novo and salvage pathways, as well as enzymes from other metabolic routes, have been repurposed for the in vitro synthesis of GDP-fucose. This is particularly relevant for biotechnological applications requiring significant quantities of this nucleotide sugar.
Multi-enzyme cascades have been developed to synthesize GDP-fucose from readily available and cost-effective precursors. These cascades often involve enzymes like L-fucokinase and GDP-fucose pyrophosphorylase from the salvage pathway, working in concert with enzymes that generate the necessary substrates like GTP.
Innovative approaches have also explored repurposing enzymes from unrelated pathways. For example, sucrose (B13894) synthase has been utilized to generate GDP-glucose from sucrose and GDP, which can then be converted to GDP-mannose and subsequently to GDP-fucose via the de novo pathway enzymes. Similarly, CDP-tyvelose 2-epimerase has been explored for its ability to epimerize GDP-glucose into GDP-mannose, feeding into the GDP-fucose synthesis route. These examples highlight the potential for enzymatic repurposing to create efficient in vitro systems for GDP-fucose production.
Biosynthetic Pathways of Specific Fucoside B-Related Structures
While "this compound" can encompass various fucosylated molecules, a well-studied class of fucosides are carotenoid fucosides, particularly prevalent in microorganisms like cyanobacteria. Myxol-2′ Fucoside (myxoxanthophyll) serves as a prominent example in this category.
Carotenoid Fucoside Biosynthesis: Case Study of Myxol-2′ Fucoside
Myxol-2′ Fucoside is a monocyclic xanthophyll carotenoid glycosylated with fucose at the 2′-OH position, a characteristic unusual among microbial carotenoid glycosides which are often glycosylated at the 1′-OH. Its biosynthesis has been investigated in detail in cyanobacteria such as Synechococcus sp. strain PCC 7002 and Synechocystis sp. strain PCC 6803.
The pathway for Myxol-2′ Fucoside synthesis involves modifications of acyclic carotenoid precursors, followed by cyclization and glycosylation. Lycopene, a common acyclic carotenoid precursor, is a starting point for this pathway.
Role of Hydroxylases (e.g., CruF) in Initial Modifications
Initial modifications in the Myxol-2′ Fucoside biosynthetic pathway involve hydroxylation reactions. The enzyme CruF has been identified as a key hydroxylase in this process in cyanobacteria. CruF functions as a 1′-hydroxylase or 1′,2′-hydratase, catalyzing the addition of a hydroxyl group to the carotenoid backbone. This modification can occur on precursors like lycopene, leading to the formation of 1-hydroxylycopene, or on cyclic intermediates such as γ-carotene, resulting in 1′-hydroxy-γ-carotene. The action of CruF is considered an early, committed step in diverting carotenoid precursors towards myxol-type xanthophylls.
Glycosyltransferase Activity (e.g., CruG) in Fucosyl Moiety Attachment
Following the modifications of the carotenoid core, the fucosyl moiety is attached through the action of a glycosyltransferase. In the biosynthesis of Myxol-2′ Fucoside, the enzyme CruG plays this crucial role. CruG is characterized as a 2′-O-glycosyltransferase, specifically catalyzing the transfer of fucose from GDP-fucose to the 2′-hydroxyl group of myxol. This step is the final glycosylation event leading to the formation of the complete Myxol-2′ Fucoside molecule. The identification and characterization of enzymes like CruF and CruG have provided significant insights into the specific enzymatic steps involved in the biosynthesis of complex carotenoid fucosides in microorganisms.
Microbial Fucose Metabolism and Fucoside Bioproduction
Microorganisms, particularly bacteria, exhibit diverse capabilities in fucose metabolism. This is significant not only for their own biological processes but also for their interactions with other organisms and their potential in biotechnology for fucoside bioproduction.
Many gut microorganisms possess the enzymatic machinery to metabolize fucose liberated from host fucosylated glycans, such as those found in mucin and human milk oligosaccharides. This fucose metabolism can lead to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites for the host. Bacterial fucose utilization often involves the action of α-fucosidases to cleave fucose from glycans, followed by intracellular metabolic pathways.
Some bacteria have specialized pathways for the catabolism of deoxyhexoses like fucose and rhamnose. These pathways can involve unique enzymes and even the formation of bacterial microcompartments to compartmentalize the metabolic reactions. For example, in Clostridium phytofermentans, a bacterial microcompartment is implicated in the metabolism of fucose, leading to the production of fermentation products like propanol (B110389) and propionate.
The metabolic capabilities of microorganisms in fucose metabolism can be harnessed for the bioproduction of fucosides. Through metabolic engineering, bacterial strains can be designed to efficiently synthesize specific fucosylated compounds. Understanding the intricacies of microbial fucose uptake, metabolism, and glycosylation is crucial for developing sustainable and efficient biotechnological routes for fucoside production.
Here is a table summarizing key compounds discussed and their PubChem CIDs:
| Compound Name | PubChem CID |
| GDP-fucose | 18397 |
| GDP-mannose | 18396 |
| L-fucose | 17106 |
| Fucose-1-phosphate | 439397 |
| GDP-4-keto-6-deoxymannose | 135398621 |
| Myxol-2′ Fucoside (Myxoxanthophyll) | 23724612 |
| Lycopene | 446925 |
| γ-carotene | 5280791 |
| 1-hydroxylycopene | 5365880 |
| 1′-hydroxy-γ-carotene | 14730337 |
| Plectaniaxanthin | 16061293 |
| Myxol | 16061290 |
Data Table: Key Enzymes in GDP-Fucose Biosynthesis
| Enzyme | Pathway Involved | Reaction Catalyzed |
| GDP-mannose 4,6-dehydratase (GMDS) | De Novo | GDP-mannose to GDP-4-keto-6-deoxymannose |
| GDP-fucose synthetase (GFUS/FX protein) | De Novo | GDP-4-keto-6-deoxymannose to GDP-fucose |
| Fucokinase (FCSK) | Salvage | L-fucose to Fucose-1-phosphate |
| GDP-fucose pyrophosphorylase (FPGT) | Salvage | Fucose-1-phosphate to GDP-fucose |
| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | Salvage | L-fucose to Fucose-1-phosphate and Fucose-1-phosphate to GDP-fucose (bifunctional) |
Data Table: Key Enzymes in Myxol-2′ Fucoside Biosynthesis (Cyanobacteria)
| Enzyme | Role in Pathway | Substrates Involved | Products Formed |
| CruF | Hydroxylation/Hydration | Lycopene, γ-carotene, etc. | 1-hydroxylycopene, 1′-hydroxy-γ-carotene, etc. |
| CruG | Fucosyl Moiety Attachment (Glycosyltransferase) | Myxol, GDP-fucose | Myxol-2′ Fucoside |
These tables summarize some of the key enzymatic players and intermediates in the biosynthesis of GDP-fucose and a representative fucoside, Myxol-2′ Fucoside. The intricate interplay of these pathways and enzymes underscores the complexity of fucoside biosynthesis in biological systems.
Cellular Fucose Metabolism and Glycoprotein (B1211001) Fucosylation
L-fucose (6-deoxy-L-galactose) is a monosaccharide found in a variety of glycoconjugates in mammalian cells, including N-linked glycans, O-linked glycans, and glycolipids. oup.comnih.govoup.com Fucosylation, the process of attaching fucose residues to these structures, is a critical post-translational modification that influences a wide range of biological functions, including cell recognition, immune responses, and development. oup.comoup.commdpi.com
The biosynthesis of the activated form of fucose, guanosine 5'-diphosphate-β-L-fucose (GDP-L-fucose), is essential for fucosylation. nih.govoup.comreactome.org In mammalian cells, GDP-L-fucose is primarily synthesized through two distinct pathways: the de novo pathway and the salvage pathway. nih.govreactome.orgresearchgate.netnih.gov
The de novo pathway is the major route, accounting for approximately 90% of the cellular GDP-L-fucose pool under normal conditions. researchgate.netnih.govresearchgate.netresearchgate.net This pathway begins with GDP-D-mannose and involves a series of enzymatic reactions. GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by the enzyme GDP-mannose 4,6-dehydratase (GMD). nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Subsequently, GDP-4-keto-6-deoxy-D-mannose is transformed into GDP-L-fucose by a bifunctional enzyme known as GDP-4-keto-6-deoxy-mannose-3,5-epimerase-4-reductase (FX or TSTA3). nih.govresearchgate.netnih.govresearchgate.netresearchgate.netuniprot.org
The salvage pathway provides a minor contribution to the GDP-L-fucose pool, utilizing free L-fucose from either extracellular sources or the lysosomal degradation of fucosylated glycoconjugates. oup.comnih.govresearchgate.netresearchgate.net In this pathway, free L-fucose is converted to L-fucose-1-phosphate by L-fucokinase (Fuk). nih.gov L-fucose-1-phosphate is then catalyzed to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (Fpgt). nih.gov
Once synthesized in the cytosol, GDP-L-fucose is transported into the lumen of the Golgi apparatus, where fucosyltransferases reside and catalyze the transfer of fucose to acceptor molecules. nih.govresearchgate.netnih.gov The transport across the Golgi membrane is facilitated by a specific GDP-fucose transporter, SLC35C1. nih.govresearchgate.netnih.gov Deficiencies in this transporter can lead to severe developmental and immunological disorders, such as leukocyte adhesion deficiency type II (LAD II), highlighting the critical role of proper GDP-fucose transport for fucosylation. oup.comoup.comresearchgate.net
Glycoprotein fucosylation is mediated by a family of enzymes called fucosyltransferases (FUTs). oup.comoup.comwjgnet.com In humans, at least 13 different fucosyltransferase genes have been identified, each responsible for catalyzing the formation of specific fucose linkages. oup.comwjgnet.com These enzymes transfer a fucose residue from GDP-L-fucose to various acceptor substrates, including monosaccharides within glycan chains or directly to serine or threonine residues on proteins (O-fucosylation). oup.commdpi.comuniprot.orgtandfonline.com
Fucosylation can occur at different positions on glycans, leading to various structural motifs with distinct biological roles. Common types of fucosylation include:
α1,2-fucosylation: Often found on terminal galactose residues, contributing to the formation of H blood group antigens. nih.govwjgnet.com
α1,3/4-fucosylation: Typically occurs on subterminal GlcNAc residues, involved in the synthesis of Lewis antigens (e.g., Lewis x and Lewis a), which are important for cell adhesion and recognition. nih.govnih.govwjgnet.com
α1,6-fucosylation (Core fucosylation): Involves the attachment of fucose to the innermost GlcNAc residue of N-linked glycans, catalyzed by FUT8. mdpi.comwjgnet.comfrontiersin.orgacs.org Core fucosylation can influence protein folding, receptor binding, and signal transduction. frontiersin.orgplos.org
O-fucosylation: Direct attachment of fucose to serine or threonine residues in specific protein motifs, such as epidermal growth factor (EGF)-like repeats and thrombospondin type 1 repeats (TSRs), mediated by protein O-fucosyltransferases (POFUTs). oup.comoup.commdpi.commdpi.comuniprot.orgtandfonline.complos.org This modification is crucial for the proper folding and function of certain proteins, including components of the Notch signaling pathway. mdpi.comtandfonline.complos.org
Research findings have demonstrated the intricate regulation of fucose metabolism and fucosylation. Studies have investigated the expression levels of enzymes involved in GDP-L-fucose biosynthesis and fucosyltransferases in various physiological and pathological conditions, such as inflammation and cancer. nih.govresearchgate.netwjgnet.comacs.org For instance, simultaneous upregulation of de novo pathway enzymes, the GDP-fucose transporter, and specific fucosyltransferases has been observed in inflammation and tumorigenesis. nih.gov Alterations in fucosylation patterns on glycoproteins are frequently associated with disease progression and can serve as potential biomarkers. oup.comoup.comacs.orgelifesciences.org
The interplay between the de novo and salvage pathways also contributes to the regulation of cellular GDP-fucose levels and subsequent fucosylation. Studies have shown that these pathways can influence each other, and deficiencies in enzymes from one pathway can impact the activity or expression of enzymes in the other. researchgate.netexlibrisgroup.com
The detailed mechanisms of fucose metabolism and the diverse roles of glycoprotein fucosylation continue to be areas of active research, providing insights into fundamental cellular processes and potential therapeutic targets.
Synthetic Methodologies for Fucoside B and Its Analogues
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the power of enzymes to catalyze specific glycosylation reactions, often offering advantages in terms of regio- and stereoselectivity compared to purely chemical methods. This approach typically involves the enzymatic formation of the activated sugar donor, GDP-L-fucose, followed by enzymatic transfer of the fucose residue to an acceptor molecule catalyzed by fucosyltransferases.
Utilization of Bifunctional Enzymes (e.g., L-Fucokinase/GDP-Fucose Pyrophosphorylase)
A key step in the chemoenzymatic synthesis of fucosides is the production of the activated donor substrate, GDP-L-fucose. This is often achieved through the salvage pathway, where free L-fucose is converted to GDP-L-fucose. Bifunctional enzymes like L-fucokinase/GDP-fucose pyrophosphorylase (FKP) play a crucial role in this process. pnas.orgacs.orgpnas.orgnih.gov FKP catalyzes two successive reactions: the ATP-dependent phosphorylation of L-fucose to L-fucose 1-phosphate and the subsequent guanylylation of L-fucose 1-phosphate with GTP to yield GDP-L-fucose. nih.govuniprot.org
Studies have highlighted the utility of FKP from organisms like Bacteroides fragilis for the efficient synthesis of GDP-L-fucose. pnas.orgacs.orgpnas.org This enzyme can directly convert L-fucose and ATP into GDP-fucose, bypassing the need for NADPH in the de novo pathway. acs.org The activity of FKP is dependent on the presence of divalent metal cations, with Mn2+ often preferred over Mg2+ for fucokinase activity. pnas.org
Enzymatic Glycosylation by Fucosyltransferases
Fucosyltransferases (FUTs) are a family of glycosyltransferase enzymes that catalyze the transfer of an L-fucose sugar from the activated donor, GDP-L-fucose, to a specific acceptor molecule, forming a glycosidic linkage. creative-diagnostics.comusp.brwikipedia.org These enzymes are highly specific for both the sugar donor (GDP-fucose) and the acceptor substrate, as well as the type of glycosidic linkage formed (e.g., α1,2, α1,3, α1,4, or α1,6). usp.brnih.gov
Different fucosyltransferases are responsible for forming various fucosidic linkages found in biological molecules. For instance, α1,2-fucosyltransferases catalyze the transfer of fucose to a terminal β-D-galactose residue via an α1,2 linkage, while α1,3/4-fucosyltransferases create α1,3 or α1,4 linkages to subterminal GlcNAc residues. usp.brnih.gov The specificity of fucosyltransferases makes them invaluable tools for constructing complex fucosylated oligosaccharides with defined structures. creative-diagnostics.comrsc.org
Preparative-Scale Chemoenzymatic Production of Fucoside Precursors
Chemoenzymatic methods have been successfully applied to the preparative-scale synthesis of GDP-L-fucose and fucosylated structures. The use of recombinant enzymes, such as FKP and specific fucosyltransferases, in one-pot or multi-enzyme systems allows for the efficient conversion of relatively inexpensive starting materials into valuable fucoside precursors and products. pnas.orgpnas.orgrsc.orgresearchgate.netnih.govnih.gov
For example, a chemoenzymatic method utilizing B. fragilis FKP and a Helicobacter pylori α1,3 fucosyltransferase has been reported for the preparative-scale synthesis of Lewis X (Lex) trisaccharide glycans and their derivatives. pnas.orgpnas.orgnih.gov This approach involves the in situ generation of GDP-fucose from L-fucose, ATP, and GTP, followed by the enzymatic transfer of fucose to an acceptor molecule. pnas.orgnih.gov Such methods can yield products in gram-scale quantities, facilitating further research and potential applications. nih.gov
An example of preparative-scale synthesis conditions is shown in the table below:
| Component | Concentration/Amount | Buffer/Conditions | Scale | Yield |
| L-fucose or analogs | 7.5–10.2 mg (0.05 mmol) | 100 mM Tris-HCl, pH 7.5, 37 °C, 225 rpm | 30–50 mg GDP-Fucose | Not specified in snippet |
| ATP | 1.0 eq | |||
| GTP | 1.0 eq | |||
| MnSO4 | 10 mM | |||
| Inorganic pyrophosphatase | 90 units | |||
| FKP | 9 units | |||
| L-fucose or analogs | 2.0 eq (0.05 or 0.1 mmol) | 100 mM Tris-HCl, pH 7.5, 37 °C, 225 rpm | 15–30 mg Lex Trisaccharide | Not specified in snippet |
| 2-azidoethyl N-acetyllactosamine | 1.0 eq (0.025 or 0.05 mmol) | |||
| ATP | 2.0 eq | |||
| GTP | 2.0 eq | |||
| MnSO4 | 20 or 40 mM | |||
| Inorganic pyrophosphatase | 75 units | |||
| FKP | 9 units | |||
| α1,3 fucosyltransferase | 2 units |
Note: Data compiled from search result pnas.org. Specific yields for the GDP-Fucose synthesis were not explicitly provided in the snippet.
Another example demonstrates the synthesis of LNFP I (LNFPI), an α1–2-linked fucoside, on a preparative scale (1.146 gram) with a high yield (95%) using a one-pot three-enzyme system involving B. fragilis FKP, inorganic pyrophosphorylase, and Thermosynechococcus elongatus α1–2-fucosyltransferase. rsc.orgresearchgate.net
Chemical Synthesis of Fucoside Structures
Chemical synthesis provides an alternative or complementary approach to chemoenzymatic methods for constructing fucoside structures. While often requiring extensive protecting group manipulations, chemical synthesis offers flexibility in creating a wide variety of fucosylated compounds and can be particularly useful for structures not easily accessible by available enzymes. pnas.orgrsc.orgresearchgate.netmdpi.com
Stereoselective Glycosylation Strategies
A major challenge in the chemical synthesis of glycosides, including fucosides, is controlling the stereochemistry at the anomeric carbon (C1) to selectively form either the α- or β-anomer. Stereoselective glycosylation strategies are crucial for obtaining structurally defined fucosides. researchgate.netnih.govrsc.orgresearchgate.net
Various factors influence the stereochemical outcome of chemical glycosylation, including the nature of the glycosyl donor and acceptor, the activating system (promoter), solvent, temperature, and protecting groups. researchgate.netresearchgate.netresearchgate.net
Anomeric Control in Fucoside Synthesis (α- and β-Anomers)
Controlling the anomeric configuration during fucosylation is particularly important as the biological activity of fucosides is often dependent on the specific linkage. L-Fucose is commonly found in nature as α-glycosides. researchgate.net Achieving stereoselective α-L-fucosylation can be challenging. researchgate.net
Strategies to control anomeric selectivity include the use of specific leaving groups on the glycosyl donor, the choice of promoter, and the influence of protecting groups. For instance, the anomeric configuration of the fucose donor can be crucial; using an α-anomeric donor has been shown to yield products with high α-selectivity, possibly due to distinct reaction pathways. researchgate.net Neighboring group participation is generally not compatible with α-glycosylation of L-fucose, so remote participation by protecting groups at other positions (e.g., 4-O-benzoyl) can be employed to favor the formation of the 1,2-cis glycosidic bond (α-fucoside). researchgate.net
The reactivity of the acceptor alcohol also significantly impacts stereoselectivity. rsc.orgresearchgate.net Highly nucleophilic alcohols can lead to lower α/β ratios, while less nucleophilic alcohols may favor the formation of the thermodynamically more stable α-anomer due to stereoelectronic control and the anomeric effect. rsc.org
Different glycosyl donors and activation systems have been explored for stereoselective fucosylation. For example, using tetra-O-acetyl-L-fucopyranose as a donor and activating it with BF3·OEt2 has been reported to yield exclusively the α-anomer with phenolic acceptors, albeit sometimes in moderate yields. rsc.org Other methods involve the use of fucosyl halides, thioglycosides, or trichloroacetimidates as donors with various promoters like TMSOTf or NIS/TfOH, with varying degrees of α/β selectivity depending on the specific conditions. researchgate.netresearchgate.netnih.govresearchgate.netunina.itresearchgate.net
An indirect synthetic method for α-L-fucosides has also been developed, which involves the stereoselective construction of α-L-galactosides followed by C6-deoxygenation. rsc.org This strategy leverages the fact that L-fucose is 6-deoxy-L-galactose. rsc.org
The table below summarizes some examples of chemical glycosylation reactions and their reported stereoselectivity:
| Fucosyl Donor | Acceptor | Promoter/Conditions | Anomeric Ratio (α:β) | Yield (%) | Reference |
| Tetra-O-acetyl-L-fucopyranose | Substituted phenols | BF3·OEt2 | α only | 31-70 | rsc.org |
| Fucosyl bromide | Phenol | TfOH, Ag2O | α only | 23 | rsc.org |
| 2,3,4-tri-O-benzyl fucosyl fluoride | Mono- and disaccharides | 1M LiClO4 in CH2Cl2 or ether | High stereoselectivity | High | researchgate.net |
| 2,3,4-tri-O-benzyl fucosyl trichloroacetimidate | Mono- and disaccharides | 1M LiClO4 in CH2Cl2 or ether | High stereoselectivity | High | researchgate.net |
| Phenyl-1-thio-rhamnobioside donor | Methyl (R)-3-hydroxydecanoate | N-iodosuccinimide/triflic acid | Not specified in snippet | Not specified in snippet | researchgate.net |
| Ethyl thiofucosides (2-O-benzyl-protected) | Linear alcohols | NIS/TfOH(cat.) | Poor stereoselectivity | Not specified in snippet | researchgate.net |
| L-fucose | Linear alcohols | In situ anomerization (Tetrabutylammonium bromide) | 75-90% α | Not specified in snippet | researchgate.net |
| 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose | Not specified | TMSOTf | High stereoselectivity (α) | Not specified in snippet | nih.gov |
Protecting Group Manipulations and Reaction Conditions
The synthesis of fucosides and their analogues relies heavily on the strategic use and manipulation of protecting groups. Carbohydrates possess multiple hydroxyl groups, and selective functionalization or glycosylation at specific positions requires that other hydroxyls are temporarily masked. Common protecting groups in carbohydrate chemistry, including those used for fucosides, include esters, ethers, and acetals. researchgate.net The choice and sequence of introducing and removing these groups are critical for a successful synthetic route. nih.gov
Persistent protecting groups, such as benzyl (B1604629) ethers, are stable across multiple synthetic steps. nih.gov Temporary protecting groups, like carbonates or esters, are employed when deprotection is required at intermediate stages. nih.gov Esters, formed using acid anhydrides or acid chlorides, are popular due to their ease of formation and removal. researchgate.net They also play a role in reducing the polarity of carbohydrates, enhancing solubility in organic solvents. researchgate.net Orthogonal protecting group strategies, where each protecting group can be removed selectively without affecting others, are fundamental for synthesizing complex glycans. researchgate.net
The nature and position of protecting groups can significantly influence the reactivity and stereochemical outcome of glycosylation reactions. researchgate.netnih.govscholaris.camdpi.com For instance, a 2-O-benzoyl participating group in a fucose building block can direct the formation of a 1,2-trans-configuration. nih.gov Regioselective protection of hydroxyl groups can be achieved through various methods, although not always specifically demonstrated for Fucoside B in the provided texts. Examples from general carbohydrate synthesis include the use of stannylidene ketals or borinic acid catalysis to selectively protect specific hydroxyl functionalities. universiteitleiden.nldntb.gov.ua
Oligosaccharide Assembly and Linkage Formation (e.g., α-(1-2) Oligofucosides)
The construction of oligosaccharides containing fucoside units, such as α-(1-2) oligofucosides, presents specific synthetic challenges, particularly in achieving stereocontrolled formation of 1,2-cis-glycosidic bonds. acs.orgrsc.orgnih.gov Research has explored different approaches for synthesizing oligo-α-(1-2)-L-fucosides, often involving the assembly of fucose units from either the reducing or non-reducing end of the growing chain. nih.govresearchgate.net
Glycosylation procedures are central to forming the glycosidic linkages between monosaccharide units. Various activation methods have been compared for chemoselective glycosylation in the synthesis of α-(1-2) oligofucosides. nih.gov For example, the use of N-iodosuccinimide (NIS) in conjunction with a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been explored, although it can sometimes lead to complex mixtures or poor selectivity depending on the specific donors and acceptors used. mdpi.comnih.gov Pre-activation protocols using reagents like diphenyl sulfoxide (B87167) (Ph₂SO), 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) have also been employed. nih.gov
Challenges in oligosaccharide assembly can include low yields, particularly as the chain length increases, and maintaining high stereoselectivity. mdpi.comnih.gov Factors such as the bulkiness of protecting groups on the fucose units and the accessibility of the hydroxyl groups involved in the glycosylation can influence the reaction efficiency. mdpi.com Automated glycan assembly (AGA) has emerged as a powerful technique for synthesizing well-defined fucoidan (B602826) oligosaccharides, including those with α-(1-2) linkages, allowing for the assembly of linear and branched structures. acs.orgnih.gov
Multivalent Fucoside Glycocluster Synthesis
Multivalent fucoside glycoclusters, molecules presenting multiple fucoside residues on a central scaffold, are synthesized to enhance interactions with fucose-specific binding proteins, such as lectins. researchgate.netmdpi.comrsc.orgnih.govdntb.gov.ua These constructs can exhibit significantly higher binding affinities compared to their monovalent counterparts due to the "glycocluster effect." nih.gov
Various multivalent scaffolds have been utilized for the construction of fucoside glycoclusters, including pentaerythritol (B129877) and methyl gallate. researchgate.netnih.gov Different coupling chemistries are employed to attach the fucoside units to the scaffold. Copper-mediated azide-alkyne click chemistry (CuAAC) is a common and efficient method for this purpose, allowing the conjugation of azido-functionalized scaffolds with propargyl fucosides. researchgate.netmdpi.comrsc.orgnih.gov Phosphoramidite chemistry has also been used to generate phosphodiester linkages in the synthesis of branched glycoclusters. rsc.org
The synthesized multivalent fucoclusters are evaluated for their binding properties using techniques such as hemagglutination inhibition assays (HIA), surface plasmon resonance (SPR), and isothermal titration microcalorimetry (ITC). rsc.orgnih.gov These studies provide detailed research findings on the interactions between the glycoclusters and target lectins, revealing the impact of valency and structural presentation on binding affinity. For example, a tetravalent α-L-fucose presenting glycocluster was shown to be orders of magnitude better as a ligand for certain lectins compared to a simple monosaccharide. mdpi.com
C-Aryl Fucoside Synthesis via Palladium-Catalyzed Decarboxylative Allylation
The synthesis of C-aryl fucosides, where a fucose unit is linked to an aromatic ring through a carbon-carbon bond at the anomeric position, can be achieved through palladium-catalyzed decarboxylative allylation. This method offers a stereoselective approach to construct this important class of glycosides. sioc-journal.cnrsc.orgresearchgate.netacs.org
A reported strategy involves the reaction of 3,4-O-carbonate glycals with arylboronic acids catalyzed by palladium complexes. sioc-journal.cnrsc.orgresearchgate.net This reaction proceeds under relatively mild conditions, often in open air at room temperature, and exhibits good compatibility with various functional groups, including amino and alcoholic/phenolic hydroxyl groups. sioc-journal.cnrsc.orgresearchgate.net The stereoselectivity of the reaction, often resulting in the formation of α-C-aryl fucosides, is influenced by factors such as steric effects. sioc-journal.cnresearchgate.net
The palladium-catalyzed decarboxylative allylation strategy provides a versatile route for the rapid construction of C-glycoside libraries. sioc-journal.cn Research findings indicate that this method can yield the desired C-aryl glycoside products in moderate to good yields with high regio- and stereoselectivities. researchgate.netacs.org The driving force for the reaction is primarily attributed to the decarboxylation step. researchgate.net This methodology represents a significant advancement in accessing C-linked fucoside analogues, which can possess altered chemical stability compared to their O-glycoside counterparts.
Structural Elucidation of Fucoside B Compounds
Spectrometric Methods for Glycosidic Linkage and Sulfate (B86663) Position Analysis
Spectrometric techniques are fundamental in determining the intricate details of glycosidic linkages and the precise locations of sulfate ester groups within Fucoside B structures. These methods exploit the interaction of electromagnetic radiation or charged particles with the sample to yield characteristic spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
NMR spectroscopy is a powerful, non-destructive technique widely used for the structural elucidation of carbohydrates, including fucose-containing structures. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information on the types of sugar residues present, their anomeric configurations (alpha or beta), the positions of glycosidic linkages, and the locations of substituent groups like sulfates nih.govmdpi.comresearchgate.netsci-hub.senih.govturkjps.org.
¹H NMR Spectroscopy: Provides information on the number and types of protons in the molecule. Anomeric protons (those on the carbon involved in the glycosidic bond) are particularly informative, typically appearing in the downfield region of the spectrum (δ 4.5-6.0 ppm) and their coupling constants can help determine the anomeric configuration turkjps.org. Signals from methyl groups, such as the C-6 methyl group characteristic of fucose, are also readily observed turkjps.org.
¹³C NMR Spectroscopy: Provides information on the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, making it possible to identify different sugar residues and the positions of substitutions turkjps.org. Anomeric carbons typically resonate between δ 95-110 ppm turkjps.org.
2D NMR Techniques: These techniques are crucial for establishing connectivities between atoms and determining the sequence of sugar residues and the positions of linkages.
¹H-¹H Correlation Spectroscopy (COSY): Reveals scalar couplings between protons, helping to trace proton networks within each monosaccharide unit.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹H and ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, which is invaluable for establishing glycosidic linkages by correlating the anomeric proton of one sugar residue with the carbon involved in the linkage on the adjacent residue turkjps.org. HMBC can also help locate substituent groups by showing correlations between their protons (if any) and the carbons they are attached to, or between protons of the sugar ring and carbons of the substituent.
Analysis of chemical shifts and coupling constants in NMR spectra allows for the identification of fucose residues and the determination of their linkage positions (e.g., 1→3, 1→4) and anomeric configurations (α or β) nih.govmdpi.comresearchgate.net. Changes in the chemical shifts of carbons and protons upon sulfation are also diagnostic for determining the position of sulfate groups nih.govmdpi.comresearchgate.netnih.gov. Comparing NMR data with known values for standard fucose derivatives and related structures is a common practice in structural elucidation.
Mass Spectrometry (MS and MS/MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of this compound compounds, which can be used to deduce the monosaccharide sequence, glycosidic linkages, and positions of sulfate groups mdpi.comresearchgate.netnih.govacs.orgresearchgate.netmdpi.comnih.govnih.gov. Electrospray ionization (ESI) is a commonly used technique for ionizing polar molecules like carbohydrates, often producing charged molecular ions or adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) researchgate.netnih.govacs.orgresearchgate.netnih.govresearchgate.net.
Tandem mass spectrometry (MS/MS), particularly using collision-induced dissociation (CID), is crucial for structural analysis. Precursor ions corresponding to the this compound molecule or its fragments are selected and fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a "fingerprint" that reflects the molecule's structure researchgate.netnih.govacs.orgresearchgate.net.
Fragmentation patterns in MS/MS can reveal:
Monosaccharide Sequence: Fragment ions corresponding to the loss of individual sugar residues or oligosaccharide units help determine the sequence of sugars in a chain.
Glycosidic Linkages: Specific cleavage patterns (e.g., B-, Y-, C-, Z-, A-, X-type ions) are indicative of different glycosidic linkage types researchgate.netresearchgate.net. Analysis of cross-ring fragmentation ions (e.g., ⁰,²A, ⁰,²X, ²⁴A) is particularly useful for pinpointing linkage positions within a sugar ring researchgate.netnih.govacs.org.
Sulfate Position: The fragmentation behavior of sulfated monosaccharides or oligosaccharides can provide information about the position of the sulfate group mdpi.comresearchgate.netnih.govacs.org. For example, specific fragment ions observed in negative-ion mode ESI-MS/MS have been used to differentiate between 2-O-, 3-O-, and 4-O-sulfated fucose isomers mdpi.comresearchgate.net.
It is important to note that fucose-containing glycans can be prone to rearrangements in the gas phase during MS/MS, which can complicate the interpretation of fragmentation data and potentially lead to erroneous structural assignments researchgate.netresearchgate.net. Using different ionization modes (positive and negative) and potentially techniques like ion mobility-mass spectrometry (IM-MS) can help mitigate these challenges researchgate.netresearchgate.net.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational absorption frequencies in the infrared region of the spectrum nih.govbruker.compressbooks.pubspectroscopyonline.com. While less detailed for complete structural elucidation compared to NMR and MS, FT-IR is valuable for confirming the presence of certain key features in this compound compounds.
Characteristic absorption bands in the FT-IR spectrum of fucose-containing sulfated polysaccharides include:
Hydroxyl groups (O-H stretching): Typically appear as a broad band around 3400 cm⁻¹. nih.gov
C-H stretching: Observed around 2900 cm⁻¹. nih.gov
Carbonyl groups (C=O stretching): May be present if the molecule is acetylated or contains uronic acid residues, typically appearing between 1650 and 1800 cm⁻¹. nih.gov
Sulfate ester groups (S=O and C-O-S stretching): These are particularly important for sulfated fucosides and show characteristic bands. Asymmetric S=O stretching vibrations typically appear around 1200-1250 cm⁻¹, while symmetric S=O stretching and C-O-S stretching vibrations are observed in the region of 800-850 cm⁻¹ and around 1000-1050 cm⁻¹, respectively nih.govmdpi.comnih.gov. The position and intensity of these bands can provide clues about the position of the sulfate ester group on the sugar ring nih.govmdpi.com.
Glycosidic linkages (C-O-C stretching): Contribute to absorption in the fingerprint region, typically between 1000 and 1150 cm⁻¹. nih.gov
FT-IR can be used as a complementary technique to confirm the presence of sulfate groups and provide some information about their general environment, and can also be used for quality control and comparison of different this compound preparations nih.gov.
Chromatographic Techniques for Structural Characterization
Chromatographic techniques are essential for the separation, purification, and characterization of this compound compounds, particularly when dealing with complex mixtures or polymeric structures.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC, also known as SEC, is a chromatographic technique that separates molecules based on their size (hydrodynamic volume) in solution duratec.deresearchgate.netwarwick.ac.ukpolymerchar.com. This method is widely used for determining the molecular weight distribution and average molecular weight of polysaccharides and other macromolecules duratec.deresearchgate.netwarwick.ac.uk.
In GPC/SEC, the sample is passed through a column packed with porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path through the column and elute later duratec.deresearchgate.net. By calibrating the column with standards of known molecular weights, the molecular weight of the sample can be estimated duratec.dewarwick.ac.uk.
For this compound compounds, especially if they are part of a larger polysaccharide structure, GPC/SEC can provide information about their polydispersity (the breadth of the molecular weight distribution) and average molecular size, which are important parameters influencing their physical and biological properties researchgate.netresearchgate.net. Careful attention to sample preparation and flow rate is necessary to avoid shear degradation of high molecular weight polymers during analysis polymerchar.com.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and structural information provided by MS/MS mdpi.comnih.govnih.govrsc.orgethz.ch. HPLC is used to separate components in a mixture based on their differential interactions with a stationary phase and a mobile phase. Various HPLC modes, such as reversed-phase, normal-phase, or hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity and nature of the this compound compound or its derivatives nih.govnih.gov.
Coupling HPLC with MS/MS allows for the detection and identification of separated components based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for analyzing complex mixtures of oligosaccharides or glycans, such as those that might be derived from enzymatic or chemical degradation of larger this compound structures or related polysaccharides mdpi.comnih.govnih.gov.
HPLC-MS/MS can be applied to:
Monosaccharide Composition Analysis: After hydrolysis of the this compound compound into its constituent monosaccharides, these can be separated by HPLC and identified by MS mdpi.com. Derivatization of monosaccharides before HPLC-MS/MS can enhance sensitivity and provide characteristic fragmentation patterns mdpi.com.
Oligosaccharide/Glycan Analysis: Intact this compound oligosaccharides or glycans can be separated by HPLC and their structures analyzed by online MS/MS. This can provide information on the sequence of sugar residues, glycosidic linkages, and positions of modifications like sulfation nih.govnih.gov. HILIC is often preferred for separating polar glycans nih.govnih.gov.
Glycosidic Linkage Analysis: Specific enzymatic or chemical treatments can be used to cleave certain glycosidic linkages, and the resulting fragments can be analyzed by HPLC-MS/MS to map the linkage pattern nih.govmdpi.com.
HPLC-MS/MS offers high sensitivity and specificity, making it suitable for the analysis of this compound compounds even in complex biological samples nih.gov.
Enzymatic Approaches for Structural Elucidation
Enzymatic methods play a crucial role in the structural analysis of complex fucoside-containing molecules, particularly polysaccharides like fucoidans. These approaches utilize specific enzymes that cleave glycosidic bonds, providing smaller fragments that are more amenable to detailed structural analysis. Enzymatic hydrolysis serves as an indispensable tool for both the structural studies of fucoidans and the production of their oligomers.
Application of Regio- and Stereoselective Fucoside-Degrading Enzymes
Regio- and stereoselective fucoside-degrading enzymes, such as fucosidases and fucoidanases, are invaluable in dissecting the complex linkages within fucoside structures. Fucosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds between fucose residues in fucoidans. These enzymes exhibit specificity towards the type of glycosidic linkage (e.g., α-1→3, α-1→4) and the anomeric configuration (alpha or beta) of the fucose residue. For instance, some fucoidanases are specific for α-1→4 glycosidic bonds, while others target α-1→3 linkages. The use of a panel of enzymes with defined specificities allows for the sequential or selective cleavage of different glycosidic bonds within a complex fucoside structure. This targeted degradation is essential for determining the positions and anomeric configurations of the fucose residues and the linkages to other sugar units or aglycones. While specific enzymatic degradation studies on this compound were not detailed in the search results, the principles of using such selective enzymes are broadly applicable to the structural analysis of any complex fucoside.
Advanced Structural Studies and Conformational Analysis (e.g., X-ray Crystallography)
Advanced structural techniques provide detailed three-dimensional information about fucoside compounds and their interactions. X-ray crystallography is a powerful method for determining the precise atomic arrangement of molecules in a crystal. While obtaining crystals of small fucoside molecules like this compound alone for X-ray analysis might be challenging or not reported, X-ray crystallography has been extensively used to study the structure of proteins in complex with fucosides. Co-crystallization of fucoside-binding proteins (lectins) with fucosides, including methyl alpha-L-fucoside and seleno-fucosides, has provided high-resolution insights into the binding modes, conformations of the bound fucoside, and the interactions stabilizing the complex. This information indirectly contributes to the understanding of preferred conformations and recognition features of fucoside moieties.
Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial advanced technique for structural elucidation and conformational analysis of fucosides. As noted, the structure of this compound was elucidated using 1D and 2D NMR techniques. NMR provides detailed information about the connectivity of atoms, the types of functional groups present, and the spatial arrangement of atoms in solution. Techniques such as COSY, TOCSY, HMQC, HMBC, and NOESY NMR experiments are routinely used to assign proton and carbon signals, determine glycosidic linkages, and infer the three-dimensional conformation of saccharides. NMR can also be used to study the interaction of fucosides with proteins and analyze conformational changes upon binding.
Enzymatic Transformations Involving Fucosides
Fucosyltransferases and their Specificities
Fucosyltransferases (FUTs) are enzymes that catalyze the attachment of a fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-β-L-fucose (GDP-Fucose), to an acceptor molecule. wikipedia.org These acceptors can include oligosaccharides, glycoproteins, and glycolipids. mdpi.com The vast majority of these enzymes are located in the Golgi apparatus, with O-fucosyltransferases being localized to the endoplasmic reticulum. wikipedia.orgnih.gov
The fundamental action of a fucosyltransferase is the transfer of an L-fucose moiety from GDP-Fucose to a specific hydroxyl group on an acceptor substrate. wikipedia.org This process is essential for the biosynthesis of biologically significant fucoglycoconjugates, such as the sialyl Lewis x antigen, which is dependent on the activity of a galactoside 3-fucosyltransferase. wikipedia.orgnih.gov The acceptor specificity of these enzymes is a critical determinant of the final glycan structure. For instance, the human enzyme α1,6-fucosyltransferase (FUT8), which is responsible for core-fucosylation, transfers a fucose residue specifically to the innermost N-acetylglucosamine (GlcNAc) of N-linked glycans. nih.gov The specificity of FUT8 requires the presence of a terminal GlcNAc on the α1,3 arm of the N-glycan, demonstrating a high degree of precision in substrate recognition. nih.gov
Fucosyltransferases exhibit remarkable regio- and stereospecificity, ensuring that the fucose residue is attached to the correct atom (regiospecificity) and with the correct spatial orientation (stereospecificity). This precision dictates the type of glycosidic bond formed, such as α(1,2), α(1,3), α(1,4), or α(1,6) linkages. nih.gov The specific linkage is determined by the unique three-dimensional structure of the enzyme's active site, which orients the donor and acceptor substrates appropriately for catalysis. For example, core α1,3-fucosyltransferases in insects require the presence of nonreducing terminal N-acetylglucosamine to function. oup.com The order of fucosylation events can also be strictly regulated; studies on recombinant Drosophila enzymes have shown that core α1,6-fucosylation must occur before core α1,3-fucosylation. oup.com This strict ordering and specificity prevent the formation of incorrect glycan structures.
Fucosidases and Fucanases
Fucosidases are hydrolytic enzymes that catalyze the removal of terminal α-L-fucosyl residues from oligosaccharides and glycoconjugates. nih.gov This action is crucial for the degradation of N-glycans and other glycan structures. wikipedia.org
Based on amino acid sequence similarities, α-L-fucosidases are primarily classified into the Glycoside Hydrolase (GH) families GH29 and GH95 in the Carbohydrate-Active enZymes (CAZy) database. wikipedia.org While both families contain enzymes that cleave α-L-fucose linkages, they differ significantly in their catalytic mechanisms and, to some extent, their substrate specificities. nih.govresearchgate.net The majority of identified fucosidase sequences are found in bacteria. nih.gov Structurally, GH29 enzymes typically feature a (β/α)₈-barrel fold, whereas GH95 enzymes exhibit an (α/α)₆ barrel architecture. nih.govresearchgate.net
| Feature | GH29 Family | GH95 Family |
| Catalytic Mechanism | Retaining (Double-Displacement) researchgate.netcazypedia.org | Inverting nih.govresearchgate.net |
| Typical Fold | (β/α)₈-barrel nih.govresearchgate.net | (α/α)₆ barrel nih.govresearchgate.net |
| Substrate Specificity | Often broad, can be subdivided (GH29A, GH29B) researchgate.netnih.gov | Varied |
| Organismal Source | Archaea, Bacteria, Eukaryotes cazypedia.org | Bacteria, Fungi, Plants researchgate.net |
The process is facilitated by two key carboxylic acid residues in the enzyme's active site: a nucleophile and a general acid/base catalyst. nih.gov
Glycosylation: The nucleophile (identified as an aspartate residue in several GH29 enzymes) attacks the anomeric carbon of the fucose residue. cazypedia.orgnih.gov Simultaneously, the acid/base catalyst protonates the glycosidic oxygen, leading to the departure of the aglycone (the rest of the glycan) and the formation of a covalent glycosyl-enzyme intermediate. nih.gov
Deglycosylation: The acid/base catalyst, now acting as a general base, activates a water molecule. This water molecule then attacks the anomeric carbon of the enzyme-bound fucose, hydrolyzing the intermediate and releasing L-fucose with the original α-anomeric configuration. nih.gov
This two-step mechanism has been confirmed through kinetic studies and the trapping of reaction intermediates. cazypedia.orgnih.gov
Alpha-L-fucosidases exhibit distinct preferences for the type of glycosidic linkage they cleave. nih.gov These specificities allow microbes, for example, to degrade the wide variety of fucosylated structures they encounter. nih.gov Enzymes within the GH29 and GH95 families have been shown to act on α(1,2), α(1,3), α(1,4), and α(1,6) fucosyl linkages. nih.gov
Human lysosomal α-L-fucosidase, a GH29 enzyme, can hydrolyze α-L-fucose residues linked to the 2-position of galactose or the 3, 4, or 6-position of N-acetylglucosamine. capes.gov.br Some bacterial fucosidases show even more defined specificities. For instance, among six α-L-fucosidases from the marine bacterium Wenyingzhuangia fucanilytica, all were able to cleave α(1,3)- and α(1,4)-linked fucose, but only one, FucWf3GH29, could cleave an α(1,2)-linked L-fucose. nih.gov
The GH29 family has been informally divided into two subfamilies based on specificity. researchgate.netnih.gov GH29A members tend to have a broader range of specificities, while GH29B enzymes are more specific for α(1,3)- and α(1,4)-fucosylated substrates. researchgate.netnih.gov This diversity in substrate preference underscores the functional specialization of these enzymes in glycan processing.
| Enzyme/Family | Linkage Preference(s) | Source Organism/Type | Reference |
| Human α-L-fucosidase | α(1,2), α(1,3), α(1,4), α(1,6) | Human (lysosomal) | capes.gov.br |
| B. bifidum fucosidases (GH29 & GH95) | α(1,2), α(1,3), α(1,4) | Bifidobacterium bifidum | mdpi.com |
| FucWf3GH29 | α(1,2), α(1,3), α(1,4) | Wenyingzhuangia fucanilytica | nih.gov |
| Other W. fucanilytica fucosidases | α(1,3), α(1,4) | Wenyingzhuangia fucanilytica | nih.gov |
| GH29B Subfamily | More specific for α(1,3), α(1,4) | General Subfamily | researchgate.net |
Alpha-L-Fucosidases (GH29 and GH95 Families)
Effect of pH on Transglycosylation Activity
The pH of the reaction environment is a critical parameter that can significantly influence the transglycosylation activity of fucosidases. Research has shown that for certain α-L-fucosidases, a shift towards neutral to alkaline pH conditions can favor the synthesis of new fucosylated compounds over the hydrolysis of the fucoside donor. nih.gov This is primarily because the rate of hydrolysis decreases under these conditions, allowing the enzymatic transfer of the fucose moiety to an acceptor molecule to become more prominent. nih.gov
Table 1: Effect of pH on Fucosidase Activity
| Enzyme Source | Optimal pH for Activity | Observations | Reference |
|---|---|---|---|
| GH29A α-L-fucosidases | High neutral to alkaline | Favors transglycosylation over hydrolysis. | nih.gov |
| Paenibacillus thiaminolyticus α-L-fucosidase | 8.2 | Narrow zone of maximal activity. | oup.com |
| Lactobacillus rhamnosus GG AlfB | 6.0 | Optimal pH for purified recombinant enzyme. | sciopen.com |
| Fucoidanase from Formosa algae | 6.5 - 9.1 | Displayed maximal activity in a wide range. | nih.gov |
| Fucoidanase Fhf2 | 6 - 9 | Active within this pH range. | frontiersin.org |
| Fucoidanases from marine invertebrates | Acidic (generally) | Most show maximum activity in acidic conditions, with some exceptions having optima at pH 8.5. | oup.com |
Beta-L-Fucosidases and Beta-Glycosidases with Fucoside Activity
While α-L-fucosidases are the primary enzymes responsible for hydrolyzing α-L-fucoside linkages, other glycosidases, including β-L-fucosidases and certain β-glycosidases, also exhibit activity towards fucose-containing substrates. nih.govportlandpress.com
β-D-fucosidase (EC 3.2.1.38) catalyzes the hydrolysis of terminal non-reducing β-D-fucose residues in β-D-fucosides. wikipedia.org Interestingly, enzymes from some sources that exhibit β-D-fucosidase activity can also hydrolyze β-D-galactosides, β-D-glucosides, and α-L-arabinosides, indicating a broad substrate specificity. wikipedia.org For example, a purified β-D-glycosidase from Humicola grisea var. thermoidea was active against p-nitrophenyl β-D-fucoside. nih.gov Similarly, β-D-fucosidase, β-D-glucosidase, and β-D-galactosidase activities in bovine liver were found to be associated with a single enzyme. nih.gov
Many β-glucosidases (EC 3.2.1.21), which are widespread in all domains of life, can hydrolyze p-nitrophenyl-β-D-fucoside (pNPFuc), in some cases more efficiently than their primary substrate, p-nitrophenyl-β-D-glucoside (pNPGlc). nih.gov These enzymes play crucial roles in various biological processes, including biomass conversion in microorganisms and metabolism of glycosides in animals. nih.govwikipedia.org The ability of these enzymes to act on fucosides highlights the potential for cross-reactivity among glycosidases.
Fucoidanases: Hydrolysis of Fucose-Containing Polysaccharides
Fucoidanases are a group of enzymes that specifically catalyze the hydrolysis of fucoidans, which are complex sulfated polysaccharides rich in fucose. frontiersin.orgmdpi.com These enzymes are primarily produced by marine organisms such as bacteria, fungi, and marine invertebrates. frontiersin.orgfrontiersin.org The degradation of high-molecular-weight fucoidan (B602826) into smaller, low-molecular-weight oligosaccharides by fucoidanases is of significant interest due to the enhanced biological activities of the resulting fragments. mdpi.comnih.gov
The enzymatic degradation of fucoidan is a complex process due to the heterogeneous structure of the polysaccharide. mdpi.com Fucoidan-degrading enzymes can be broadly categorized based on their mode of action:
Endo-fucoidanases: These enzymes cleave internal glycosidic bonds within the fucoidan backbone, leading to a rapid decrease in the polymer's molecular weight. mdpi.com They are considered the most effective for producing low-molecular-weight fucoidan. mdpi.com For example, an α-L-fucanase from the marine bacterium Formosa algae was identified as an endo-type enzyme specific for 1→4-bonds. nih.gov
α-L-fucosidases: These are exo-acting enzymes that cleave terminal α-L-fucose residues from the non-reducing ends of fucoidans and fuco-oligosaccharides. frontiersin.orgresearchgate.net
Sulfatases: These enzymes catalyze the removal of sulfate (B86663) groups, which can act synergistically with fucosidases to facilitate the complete hydrolysis of fucoidan. researchgate.net
The degradation of fucoidan in marine bacteria can involve highly specialized pathways with a large number of enzymes, indicating the complexity of breaking down this polysaccharide. uni-bremen.de
Several factors can influence the activity of fucoidanases, including temperature, pH, and the presence of metal ions. frontiersin.orgfrontiersin.org
Temperature: The optimal temperature for fucoidanase activity varies depending on the source organism. Fucoidanases from marine invertebrates typically have optimal temperatures in the range of 38-45°C, while those from marine bacteria and fungi can have optima ranging from 37-60°C. frontiersin.org
pH: The optimal pH for fucoidanases also varies. While many fucoidanases from marine invertebrates have acidic pH optima, some bacterial fucoidanases exhibit maximal activity in a wide pH range from 6.5 to 9.1. nih.govoup.com For example, the fucoidanase Fhf2 is active between pH 6 and 9. frontiersin.org
Metal Ions: The presence of certain metal ions can significantly affect fucoidanase activity. For instance, Mg2+, Ca2+, and Ba2+ ions were found to strongly activate a fucoidanase from Formosa algae, while Cu2+ and Zn2+ had inhibitory effects. nih.gov The activity of the Fhf2 fucoidanase was solely dependent on calcium content. frontiersin.org
Table 2: Factors Affecting Fucoidanase Activity
| Factor | Effect | Example | Reference |
|---|---|---|---|
| Temperature | Varies by source; optimal ranges from 37°C to 60°C. | Marine invertebrate fucoidanases: 38-45°C. | frontiersin.org |
| pH | Varies by source; can be acidic or neutral to alkaline. | Formosa algae fucoidanase: optimal at pH 6.5-9.1. | nih.gov |
| Metal Ions | Can activate or inhibit activity. | Ca2+ activates Fhf2 and Formosa algae fucoidanase; Cu2+ and Zn2+ inhibit Formosa algae fucoidanase. | nih.govfrontiersin.org |
Engineering of Fucosidase Enzymes for Controlled Transformations
The engineering of fucosidase enzymes is a promising strategy to enhance their properties for specific applications, particularly in the synthesis of well-defined fucosylated oligosaccharides. nih.gov Wild-type fucosidases often exhibit low transglycosylation activity and poor regioselectivity, limiting their synthetic utility. nih.govresearchgate.net
Another strategy involves creating "glycosynthase" or "glycoligase" mutants. By mutating the catalytic nucleophile of a retaining glycosidase, its hydrolytic activity can be abolished while allowing it to catalyze transglycosylation using an activated sugar donor. nih.gov This approach has been successfully applied to an AlfC α-fucosidase, creating mutants capable of specifically attaching an α1,6-fucose moiety to the core of N-glycans on intact glycoproteins. nih.gov These engineered enzymes provide powerful tools for the precise glycoengineering of therapeutic proteins. nih.govscispace.com
Molecular Targets and Mechanistic Studies of Fucoside B Biological Activities
Interaction with Cellular Receptors and Signaling Pathways
Fucoside B's engagement with specific cell surface receptors is a critical initiating step for its biological effects. This interaction can lead to the modulation of several key intracellular signaling pathways that are central to immune regulation, inflammation, and cell survival.
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The modulation of TLR signaling is a key aspect of this compound's immunomodulatory activity. While direct binding studies of this compound to TLR2 and TLR4 are not extensively documented, evidence from related fucose-containing compounds, such as fucoidans, suggests a potential for interaction and pathway modulation.
The activation of TLRs typically initiates a signaling cascade that converges on the activation of the nuclear factor-kappa B (NF-κB) transcription factor. nih.govnih.gov NF-κB is a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.
Research on fucoidan (B602826), a complex sulfated polysaccharide rich in fucose, has shown that it can enhance the lipopolysaccharide (LPS)-induced activation of NF-κB through a TLR4-dependent mechanism. nih.govnih.gov This suggests that fucose-containing molecules may act as agonists or co-agonists at TLR4. The process involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov While TLR2 can also activate NF-κB, the specific role of this compound in modulating TLR2-mediated NF-κB activation requires further investigation. researchgate.netplos.org
Table 1: Putative Effects of this compound on the TLR/NF-κB Pathway (Inferred from related compounds)
| Receptor/Pathway Component | Observed/Inferred Effect of Fucose-Containing Compounds | Potential Consequence of this compound Interaction |
|---|---|---|
| TLR4 | Enhanced activation in the presence of ligands like LPS nih.govnih.gov | Potentiation of inflammatory responses to bacterial endotoxins |
| TLR2 | Potential for interaction and signaling modulation researchgate.netplos.org | Modulation of responses to bacterial lipoproteins and peptidoglycans |
| IκBα | Increased phosphorylation and degradation nih.gov | Release and nuclear translocation of NF-κB |
| NF-κB | Increased nuclear translocation and transcriptional activity nih.govresearchgate.net | Upregulation of pro-inflammatory genes |
The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of evolutionarily conserved signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.govmdpi.com The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.
The activation of TLRs can also lead to the activation of MAPK pathways, which often occurs in parallel with NF-κB activation. mdpi.com The specific MAPK pathway activated can depend on the stimulus and the cell type. The regulation of MAPK signaling is another potential mechanism through which this compound may exert its biological effects.
Studies on related compounds suggest that fucose-containing molecules can influence MAPK activation. nih.gov For instance, the p38 MAPK pathway is known to be critical for the production of inflammatory cytokines. nih.gov The JNK pathway is often associated with stress responses and apoptosis. youtube.com The ERK pathway is typically linked to cell proliferation and survival. youtube.com The precise manner in which this compound differentially regulates these MAPK pathways to achieve its immunomodulatory outcomes is an area of active research.
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling pathway that plays a central role in cell growth, proliferation, survival, and metabolism. nih.govfrontiersin.org Dysregulation of this pathway is frequently observed in various diseases, including cancer. cancer.gov
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K. nih.gov Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates AKT. nih.gov Activated AKT can then phosphorylate a variety of downstream targets, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. frontiersin.orgmdpi.com
Several natural products have been shown to inhibit the PI3K/AKT/mTOR pathway, making it a promising target for therapeutic intervention. nih.gov While direct evidence for this compound as an inhibitor of this pathway is still emerging, the known anti-proliferative and pro-apoptotic effects of some fucose-containing compounds in certain cancer cell lines suggest a potential role in downregulating this critical survival pathway. mdpi.com
Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion. nih.gov The complement receptor 3 (CR3), also known as Mac-1 or CD11b/CD18, is a member of the β2-integrin family and is predominantly expressed on myeloid cells such as neutrophils, macrophages, and natural killer (NK) cells. nih.govmtak.hu CR3 plays a crucial role in various immune functions, including phagocytosis, cell migration, and immune modulation. plos.org
Interestingly, studies have shown that fucosylated molecules can serve as ligands for integrin receptors. Specifically, fucosylated proteoglycans on the surface of intestinal epithelial cells have been identified as ligands for CD11b/CD18 on neutrophils, mediating their adhesion and migration. nih.gov Furthermore, the sulfated polysaccharide fucoidin, which is rich in fucose, has been shown to be a potent inhibitor of the adhesion of T84 intestinal epithelial cells to purified CD11b/CD18. nih.gov This suggests that fucose-containing structures can directly interact with CR3 and modulate its function. The interaction of this compound with CR3 could therefore influence the activation state and effector functions of various immune cells.
Scavenger Receptor A (SR-A), also known as CD204, is a transmembrane receptor primarily expressed on macrophages and other myeloid cells. It is involved in the recognition and clearance of a wide range of endogenous and exogenous ligands, including modified low-density lipoproteins and certain pathogens.
Research has demonstrated a functional interplay between SR-A and TLR4. nih.gov Specifically, the SR-A ligand fucoidan has been shown to enhance LPS-induced TLR4-mediated NF-κB activation in macrophages. nih.govnih.gov This synergistic effect involves the association of SR-A with TLR4 upon LPS stimulation in the presence of fucoidan. nih.gov These findings suggest that SR-A can act as a co-receptor for TLR4, modulating its signaling output. It is plausible that this compound, as a fucose-containing molecule, could be recognized by SR-A, leading to its internalization and subsequent influence on TLR4 signaling pathways.
Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), also known as CD209, is a C-type lectin receptor predominantly expressed on dendritic cells and some macrophages. rsc.org DC-SIGN plays a critical role in pathogen recognition, antigen presentation, and the modulation of immune responses. rsc.orgrsc.org It is known to bind to high-mannose and fucosylated glycans present on various pathogens, including viruses, bacteria, and parasites. rsc.orgnih.gov
The interaction of fucosylated ligands with DC-SIGN can lead to specific downstream signaling events that shape the adaptive immune response. For instance, the recognition of fucose-expressing pathogens by DC-SIGN can promote a T helper cell type-2 (TH2) response. nih.gov This is mediated through a signaling cascade involving the atypical NF-κB family member Bcl3. nih.gov
Studies on synthetic aryl α-L-fucosides have demonstrated their ability to bind to DC-SIGN with significant affinity. rsc.orgunivie.ac.at One particular compound, 3-trifluoromethylphenyl α-L-fucoside, was identified as a potent ligand with binding affinity in the micromolar range. rsc.orgunivie.ac.at This compound was also found to bind not only to the canonical carbohydrate-binding site but also to a secondary allosteric site, suggesting complex regulatory possibilities. rsc.orgunivie.ac.at Given these findings, it is highly probable that this compound can also bind to DC-SIGN and thereby modulate dendritic cell function and subsequent T-cell polarization.
Table 2: Summary of this compound's Molecular Targets and Mechanistic Actions (Inferred and Documented)
| Molecular Target | Proposed Mechanism of Action | Downstream Effects |
|---|---|---|
| TLR2/TLR4 | Co-agonistic activity, modulation of receptor signaling | Enhanced NF-κB and MAPK activation, altered cytokine production |
| MAPK Pathways (ERK, JNK, p38) | Differential regulation of phosphorylation cascades | Modulation of cell proliferation, stress response, and inflammation |
| PI3K/AKT/mTOR Pathway | Potential inhibition of key pathway components | Decreased cell survival and proliferation |
| Integrin Receptor CR3 (CD11b/CD18) | Direct binding and modulation of receptor function | Altered immune cell adhesion, migration, and activation |
| Scavenger Receptor A (SR-A) | Receptor-mediated internalization and co-regulation of TLR4 | Enhanced TLR4 signaling in response to ligands |
| DC-SIGN (CD209) | Binding to the carbohydrate recognition domain | Modulation of dendritic cell function, T-cell polarization (e.g., towards TH2) |
DC-SIGN Receptor Binding and Immune Modulation
Identification of Fucose-Based Ligands for Enhanced Selectivity
The development of fucose-based ligands is a key strategy for achieving enhanced selectivity for specific molecular targets. While information specifically identifying this compound in this context is not currently available, the general principle involves modifying the fucose scaffold to optimize interactions with the target protein, thereby increasing binding affinity and specificity.
Binding Modes and Allosteric Site Interactions
The precise binding mode of this compound to its molecular targets is critical for its biological function. Currently, specific studies detailing the binding modes and allosteric site interactions of this compound are not publicly available. Allosteric interactions, where a molecule binds to a site other than the active site to modulate activity, are a key area of investigation for understanding the nuanced effects of compounds like this compound.
Galectin-Fucoside Interactions
Galectins are a family of proteins that bind to β-galactoside-containing glycans and are involved in a variety of cellular processes. While the specific interactions between this compound and galectins have not been detailed in available research, the study of fucose-containing saccharides provides insights into potential binding mechanisms. For instance, the Caenorhabditis elegans galectin LEC-6 has been shown to bind fucose-containing saccharides, with specific amino acid residues forming hydrogen bonds with the sugar moiety. oup.com The potential for fucosides to modulate galectin activity is an area of ongoing interest.
Interactions with Pathogen Adhesins and Lectins
A significant area of research for fucose-containing compounds is their ability to interfere with the adhesion of pathogens to host cells, a critical step in the initiation of infection.
Anti-Adhesion Mechanisms against Bacterial Pathogens
This compound and related compounds are being investigated for their potential to act as anti-adhesive agents against a range of bacterial pathogens, including Helicobacter pylori, Pseudomonas aeruginosa, and Burkholderia cenocepacia. The primary mechanism of action is the competitive inhibition of bacterial adhesins and lectins that recognize fucose-containing glycans on host cell surfaces.
Helicobacter pylori is a major cause of gastric ulcers and other stomach ailments. Its adhesion to the gastric epithelium is mediated by several adhesins, including the Blood group Antigen Binding Adhesin (BabA). BabA specifically recognizes fucosylated histo-blood group antigens. nih.gov While direct evidence for this compound inhibiting the AlpA adhesin is not currently available, the principle of using fucosylated compounds to block BabA binding is well-established.
Pseudomonas aeruginosa and Burkholderia cenocepacia are opportunistic pathogens that utilize fucose-specific lectins for adhesion and biofilm formation. The P. aeruginosa lectin LecB and the N-terminal domain of the B. cenocepacia lectin BC2L-C (BC2L-C-Nt) are key virulence factors. Research has demonstrated that synthetic fucosides can act as inhibitors of these lectins. For example, various L-fucosides have been synthesized and tested for their ability to inhibit fucose-specific lectins from these pathogens. nih.gov
Below is a table summarizing the inhibitory activity of various L-fucosides against selected lectins.
| Compound | Description | Inhibitory Activity (Compared to L-fucose) |
| L-fucose | Standard reference | 1x |
| Tri- and tetravalent fucoclusters | Synthesized via click chemistry | Varied, some showing enhanced inhibition |
| Persulfated fucosides | Fucosides with sulfate (B86663) groups added | Weak or no inhibition |
This data highlights the importance of the specific chemical structure of fucosides in determining their inhibitory potency against bacterial lectins.
Role of Multivalency in Inhibitory Potency
The inhibitory potency of fucosides against molecular targets, particularly lectins on the surface of pathogens, is significantly enhanced through multivalency. nih.gov This principle involves attaching multiple fucose units to a single scaffold molecule, creating a multivalent inhibitor. nih.govacs.org Such constructs can interact with multiple binding sites on a target protein simultaneously, leading to a substantial increase in binding affinity and inhibitory strength compared to their monovalent counterparts. acs.org
Research into multivalent fucosides targeting β-propeller lectins from lung pathogens has demonstrated the synthesis of compounds with up to 20 fucose units. nih.gov These multivalent structures have achieved nanomolar inhibitory concentrations, representing an improvement of several orders of magnitude over the corresponding monovalent fucose analogue. nih.gov The enhanced affinity is attributed to a strong aggregating mechanism and the ability of the flexible linkers to position the fucose units optimally for binding. nih.govnih.gov For instance, a tetravalent fucoside with longer tetraethylene-glycol spacers proved to be a superior inhibitor for a range of fucose-specific lectins compared to those with shorter spacers or a different number of branches. nih.gov This highlights that both the number of fucose units (valency) and the architecture of the scaffold are crucial for maximizing inhibitory potency. nih.gov
| Compound Type | Relative Potency Enhancement (per sugar unit) | Key Structural Feature | Target Lectin Family | Reference |
|---|---|---|---|---|
| Monovalent Fucoside | Baseline (1x) | Single fucose unit | AAL family, PA-IIL | nih.gov |
| Tetravalent Fucoside (long spacers) | ~2x (for PA-IIL), Higher for AAL family | Four fucose units with flexible, long spacers | AAL family, PA-IIL | nih.gov |
| Hyperbranched Polyglycerol Fucoside (hPG-20) | Hundreds of times | Average of 20 fucose units on a polymer scaffold | FleA, SapL1, BambL | acs.org |
Anti-Adhesion against Fungal Pathogens (e.g., Aspergillus fumigatus)
The enhanced inhibitory potency of multivalent fucosides translates directly into effective anti-adhesion activity against fungal pathogens like Aspergillus fumigatus. nih.gov This airborne fungus is a major cause of severe infections, particularly in immunocompromised individuals. frontiersin.org A. fumigatus utilizes a fucose-specific lectin, FleA, to adhere to glycoconjugates on the surface of host tissues, a critical first step in establishing an infection. nih.govnih.gov
By targeting and blocking these lectins, multivalent fucosides can prevent fungal spores from attaching to host cells. nih.gov In studies using human lung epithelial cells (A549), fucosylated inhibitors were shown to significantly reduce the adhesion of A. fumigatus spores. nih.govacs.org This anti-adhesive effect was observed when the inhibitors were administered both before and after the cells were exposed to the fungal spores, suggesting potential for both prophylactic and therapeutic applications. nih.govacs.org A tetravalent fucoside was identified as being particularly effective in reducing this adhesion, demonstrating the practical application of the multivalency principle in combating fungal pathogens. nih.gov
Enzyme Inhibition and Modulation
Cyclooxygenase (COX) Enzyme Inhibition
Cyclooxygenase (COX) enzymes are key mediators of inflammation, pain, and fever through the synthesis of prostaglandins. nih.govslideshare.net There are two main isoforms, COX-1 and COX-2. While many nonsteroidal anti-inflammatory drugs (NSAIDs) target these enzymes, specific research on the direct inhibitory effect of the simple glycoside "this compound" on COX enzymes is limited in the available literature. nih.gov However, studies on more complex fucose-containing polysaccharides, such as fucoidan, have shown down-regulation of COX-1 and COX-2, suggesting that fucose-containing structures may have a role in modulating these inflammatory pathways. researchgate.net
Hyaluronidase (B3051955) and DPP-IV Inhibition
Hyaluronidase is an enzyme that degrades hyaluronic acid, affecting tissue permeability, while Dipeptidyl peptidase-IV (DPP-IV) is an enzyme involved in glucose metabolism and a target for type 2 diabetes therapies. researchgate.netnih.gov Similar to the case with COX enzymes, direct inhibitory studies on this compound against hyaluronidase and DPP-IV are not extensively documented. Research into the broader category of fucose-containing polysaccharides, specifically fucoidan, has indicated inhibitory activity against both hyaluronidase and DPP-IV. researchgate.net Peptides derived from various food proteins and other natural compounds are more commonly identified as DPP-IV inhibitors. nih.govresearchgate.netsemanticscholar.org
Impact on Glycosyl Hydrolases
Glycosyl hydrolases are a broad class of enzymes that cleave glycosidic bonds in carbohydrates. plos.orgnih.gov The interaction of fucosides with these enzymes is complex. Rather than being simple inhibitors, fucosides can be products of glycosyl hydrolase activity. Certain glycosyl hydrolases, such as β-D-galactosidase from Aspergillus oryzae and α-D-glucosidase from Saccharomyces cerevisiae, can synthesize fucose-containing disaccharides (fucosides) through a process called transglycosylation. nih.gov In this reaction, L-fucose acts as an acceptor substrate, and the enzyme transfers a sugar moiety from a donor substrate (like lactose (B1674315) or maltose) to it, creating a new fucoside. nih.gov This indicates that the impact of this compound on glycosyl hydrolases is context-dependent; it can be a substrate or product, and its presence could potentially influence the enzyme's activity on other substrates.
Modulation of Host Immune Responses
Fucose-containing molecules, known as fucosylated glycans, play a significant role in the modulation of host immune responses. nih.gov These structures are involved in numerous cellular processes, including the mechanisms that switch immune responses between pro-inflammatory and suppressive states. nih.govnih.gov They are crucial in the interaction between the host and its symbiotic microbiota, helping to establish a balanced homeostatic relationship. nih.gov
While specific studies focusing solely on this compound are not detailed, the broader context of fucosylated structures provides insight. For example, fucoidan, a complex fucan, has been shown to modulate T-cell proliferation and differentiation. nih.gov The fucose-specific lectin (FleA) from the pathogen Aspergillus fumigatus is recognized by the host immune system and can induce an immune response. nih.gov This suggests that fucose-containing patterns are recognized by host immune cells and can trigger or alter immune signaling pathways. The development of therapies that modulate host immunity is considered a promising strategy for fighting invasive fungal infections. lstmed.ac.uk
ARTICLE DRAFT
Based on the conducted research, there is no specific scientific literature available that directly investigates the compound “this compound” for the biological activities outlined in the provided structure. The search results consistently refer to the broader subjects of L-fucose (the monosaccharide), fucoidan (a polysaccharide rich in fucose), and fucosylation (the enzymatic process of adding fucose to molecules).
The provided outline appears to conflate the known biological activities of fucose, fucoidans, and the process of fucosylation with "this compound," which is a distinct saponin (B1150181) compound. For instance, the activation of macrophages and NK cells, regulation of immune receptors, and influence on gut microbiota are well-documented for fucoidans and fucose, but not for this compound specifically.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict instruction of focusing solely on the chemical compound “this compound” based on the provided outline. Fulfilling the request would require presenting information about different compounds (fucose, fucoidan) as if it pertained to this compound, which would be inaccurate.
Design and Synthesis of Fucoside B Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies for Fucoside B
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For fucosides, these studies focus on key structural features like glycosidic linkages, sulfate (B86663) modifications, and molecular weight. While specific SAR data for "this compound" is not extensively detailed in public literature, the principles can be thoroughly understood by examining the well-researched fucose-rich polysaccharide, fucoidan (B602826).
The specific arrangement of these linkages influences the molecule's flexibility and how it interacts with cellular receptors and enzymes. For instance, the anti-inflammatory properties of certain fungal polysaccharides have been shown to be highly dependent on their glycosidic linkages. nih.gov A study comparing two polysaccharides found that a β-D-glucan with (1→4) and (1→6) branches was more effective in a mouse model of colitis than a polysaccharide with a linear (1→3)-α-D-mannose backbone, highlighting the pivotal role of linkage type in biological activity. nih.gov This principle underscores the importance of the glycosidic architecture in determining the therapeutic potential of any fucoside.
Sulfation is a key determinant of the biological activity of fucosides. The number of sulfate groups (degree of sulfation) and their specific location on the fucose rings are critical for various therapeutic effects. nih.govresearchgate.net
Higher sulfation levels in fucoidan are often correlated with stronger anticoagulant, antiviral, antioxidant, and immunomodulatory activities. nih.gov The anticoagulant effect, for example, is strongly linked to the presence of sulfate groups, which mimic the structure of heparin, a well-known anticoagulant. nih.gov Desulfation of fucoidan has been shown to abolish its antithrombotic activity. nih.gov
The position of the sulfate groups is equally important. For anticoagulant activity, sulfation at the C-2 and C-3 positions of the fucose unit appears to be particularly significant. nih.gov Some research indicates that 2,3-disulfated fucose residues are a common feature in anticoagulant fucoidans. nih.gov Similarly, anti-inflammatory activity has been linked to the presence of 4-O-sulfated structures. mdpi.com
Table 1: Influence of Fucoidan Sulfate Content and Position on Biological Activity
| Biological Activity | Key Structural Feature | Finding | Reference |
|---|---|---|---|
| Anticoagulant | High sulfate content | Generally enhances activity, though excessive sulfation can decrease the effect. | nih.gov |
| Anticoagulant | Sulfate at C-2 and C-2,3 positions | Concentrations of C-2 sulfate and C-2,3 disulfate are directly related to activity. | nih.gov |
| Antithrombotic | Sulfation (general) | Desulfated fucoidan loses its antithrombotic effect. | nih.gov |
| Anti-inflammatory | 4-O-sulfated structure | Primarily related to the reduction of inflammatory cytokines and macrophage infiltration. | mdpi.com |
| Antioxidant | High sulfate content | A positive correlation exists between sulfate content and superoxide (B77818) radical scavenging ability. | nih.gov |
The molecular weight (MW) of fucosides is another crucial factor that modulates their biological effects. Fucoidans can be classified as high-molecular-weight (HMWF, >10,000 kDa), medium-molecular-weight (MMWF, 10–10,000 kDa), or low-molecular-weight (LMWF, <10 kDa). mdpi.com The optimal molecular weight often depends on the specific biological activity being targeted.
For instance, some studies suggest HMWF is more effective for certain anticancer activities, while LMWF may exhibit better antioxidant properties due to improved bioavailability and ability to cross cell membranes. mdpi.comnih.gov The relationship between molecular weight and activity is not always linear and can be influenced by the method used to break down the larger molecules. mdpi.comresearchgate.net For example, acidic hydrolysis can sometimes lead to a loss of branching and reduced bioactivity compared to enzymatic degradation, which may preserve key structural features. mdpi.com
Table 2: Effect of Fucoidan Molecular Weight on Various Biological Activities
| Biological Activity | Molecular Weight Class | Observation | Reference |
|---|---|---|---|
| Anticancer | LMWF (<10 kDa) | Can induce apoptosis in breast cancer cells and inhibit angiogenesis in bladder cancer. | mdpi.com |
| Anticancer | HMWF | Often considered more effective for certain anticancer effects. | mdpi.com |
| Anticoagulant | 10 kDa - 300 kDa | This range exhibits the strongest anticoagulant activity. | nih.gov |
| Antioxidant | LMWF | LMWF and its derivatives often show high antioxidant capacity. | mdpi.comnih.gov |
| Angiogenesis | LMWF (<15 kDa) | Can induce angiogenesis (blood vessel formation). | mdpi.com |
| Angiogenesis | HMWF (30 kDa) | Can inhibit angiogenesis. | mdpi.com |
Rational Design of this compound Mimics and Glycomimetics
While natural fucosides have significant therapeutic potential, they can suffer from poor metabolic stability and bioavailability. To overcome these limitations, researchers engage in the rational design of glycomimetics—molecules that mimic the structure and function of natural carbohydrates but have improved drug-like properties. depositolegale.itresearchgate.net This process often involves creating analogues with modified backbones or functional groups to enhance affinity, selectivity, and stability.
A key goal in designing fucoside mimics is to enhance their selectivity for specific biological targets, such as lectins—proteins that bind carbohydrates. researchgate.net For example, the C-type lectin receptor DC-SIGN is crucial for pathogen recognition, and fucose-based ligands are being developed to modulate its activity. rsc.org By synthesizing various aryl α-L-fucosides, researchers have identified ligands with improved binding affinity. One study found that 3-trifluoromethylphenyl α-L-fucoside was a superior ligand for DC-SIGN, binding not only to the primary site but also to a secondary allosteric site, which could offer more complex ways to control the receptor's function. rsc.org Such fucose-based glycomimetics can be designed to be more selective than mannose-based alternatives, potentially reducing off-target effects. rsc.org
To improve the stability and binding properties of fucosides, researchers have explored replacing the oxygen of the glycosidic bond (O-glycoside) with other atoms.
Fucosylamides are analogues where the anomeric hydroxyl group of fucose is replaced with an amide group. This modification can alter the molecule's binding mode and stability. Studies on α-fucosylamide-based mimics have shown that the fucose moiety remains the primary anchor for binding to lectin receptors like DC-SIGN, similar to natural fucosides. researchgate.net By linking the fucosylamide core to other chemical fragments, it's possible to design ligands that bind to secondary sites on the target protein, leading to a significant improvement in affinity. depositolegale.it
C-Fucosides are another important class of analogues where the glycosidic oxygen is replaced by a carbon atom (a C-glycosidic bond). This change makes the molecule resistant to hydrolysis by glycosidase enzymes, greatly enhancing its metabolic stability. researchgate.net The synthesis of aryl-C-glycosides is an active area of research, with these compounds showing a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. mdpi.com C-fucoside analogues are considered attractive candidates for developing more robust therapeutic agents. researchgate.net
Synthesis of Multivalent Fucosides and Glycoclusters
The development of multivalent fucosides and glycoclusters represents a significant strategy in glycoscience, aimed at enhancing the binding affinity and specificity of fucosides to their target lectins. This multivalency effect is achieved by attaching multiple fucoside units to a central scaffold, mimicking the presentation of carbohydrates on cell surfaces.
Tri- and tetravalent fucoclusters have been successfully synthesized using various scaffolds and chemical strategies. nih.govresearchgate.net For instance, pentaerythritol (B129877) and methyl gallate have been employed as core structures, equipped with linkers to which fucoside units are attached. researchgate.netnih.gov The choice of scaffold is crucial as it dictates the spatial orientation and density of the fucoside residues, which in turn influences the binding interactions with lectins.
Application of Click Chemistry in Fucoside Assembly
"Click chemistry" has emerged as a powerful and efficient tool for the assembly of multivalent fucosides. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used in this context. nih.gov This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. illinois.edu
In the synthesis of fucoside glycoclusters, the process typically involves the functionalization of a multivalent scaffold with either azide (B81097) or alkyne groups. mdpi.comacs.org Concurrently, the fucoside units are derivatized with the complementary functionality. The subsequent CuAAC reaction covalently links the fucosides to the scaffold, forming stable triazole linkages. This modular approach allows for the systematic variation of the scaffold, linker length, and fucoside density to create a library of glycoclusters for biological evaluation. nih.gov The reliability and efficiency of click chemistry have made it a preferred method for constructing complex and well-defined multivalent glycostructures.
A notable example is the construction of a tetravalent glycocluster where a pentaerythritol core equipped with azido (B1232118) ethylene (B1197577) glycol linkers was coupled with a propargylated 3-O-fucosyl lactoside via a CuAAC reaction. mdpi.com This approach highlights the versatility of click chemistry in assembling intricate glycoconjugates.
Design Principles for Optimized Binding Affinity
The design of multivalent fucosides with optimized binding affinity is guided by several key principles that address the structural and physicochemical aspects of both the glycocluster and its interaction with the target lectin. nih.gov
One of the primary factors is the valency of the glycocluster. Increasing the number of fucoside units generally leads to a significant enhancement in binding affinity, a phenomenon known as the glycoside cluster effect. nih.gov This is exemplified by the observation that a tetravalent α-L-fucose presenting glycocluster was found to be a significantly better ligand for several fucose-specific lectins compared to the simple monosaccharide. nih.govresearchgate.net
The length and nature of the spacer arm connecting the fucoside to the scaffold are also critical. nih.gov Spacers, such as tetraethylene glycol chains, provide flexibility and can influence the accessibility of the fucoside residues for binding to the lectin. nih.gov Studies have shown that the length of the spacers can be more crucial than the number of branches or their topology in achieving optimal binding. nih.gov
The spatial arrangement and topology of the fucoside units on the scaffold are also important design considerations. The architecture of the scaffold determines the orientation and distance between the fucose residues, which must be complementary to the arrangement of the binding sites on the target lectin. nih.gov
Finally, achieving chelate binding , where a single multivalent ligand binds to multiple binding sites on a single lectin oligomer, is a key goal. This requires careful design of the glycocluster's architecture to match the spacing and geometry of the lectin's carbohydrate recognition domains. nih.gov
Computational and In Silico Studies in this compound Design
Computational and in silico methods play an increasingly vital role in the rational design and optimization of this compound derivatives and analogues. researchgate.net These approaches provide valuable insights into the molecular interactions governing ligand-receptor binding, helping to predict binding affinities and guide synthetic efforts. nih.gov
Molecular docking is a widely used in silico technique to predict the binding mode of a ligand within the active site of a target protein. mdpi.commdpi.com For fucoside design, docking studies can elucidate how derivatives with modified structures interact with the amino acid residues in the binding pocket of a specific lectin. nih.gov For example, in silico docking of N-fucosyl amides into the lectin LecB revealed that the fucose moiety superimposes with the natural ligand, while the amide group forms additional hydrogen bonds, explaining the increased binding affinity. nih.gov
Pharmacophore-based virtual screening is another powerful computational tool. plos.org This method uses the three-dimensional arrangement of essential chemical features of a known binder to search large compound libraries for new molecules with similar properties. plos.org For unexplored targets, pharmacophores can be generated from ligand-free receptor conformations obtained from molecular dynamics (MD) simulations. plos.org
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes upon binding. mdpi.com These simulations can be used to refine docking poses and to calculate binding free energies, offering a more accurate prediction of binding affinity. mdpi.com
The integration of these computational methods into a funnel-like virtual screening protocol, with increasing levels of computational accuracy at each stage, has proven to be an efficient strategy for identifying novel and potent ligands. plos.org Such in silico approaches not only accelerate the discovery process but also reduce the costs associated with synthesizing and testing large numbers of compounds. nih.gov
Interactive Data Table: Fucoside Derivatives and their Binding Affinities
Below is a summary of binding data for selected fucoside derivatives as inhibitors of the lectin LecB from Pseudomonas aeruginosa.
| Compound | Type | IC50 (µM) | Kd (µM) | Binding Enthalpy (ΔH, kJ mol–1) | Entropic Contribution (TΔS, kJ mol–1) |
| L-Fucose | Monosaccharide | 1.35 ± 0.04 | - | -31.2 | 0.3 |
| β-Fucosyl benzamide (B126) (4a) | β-Fucosyl amide | 0.088 ± 0.012 | 0.195 ± 0.097 | -29.4 ± 1.3 | 9.2 |
| α-Fucosyl benzamide (6) | α-Fucosyl amide | - | 2.3 ± 0.4 | - | - |
Data sourced from competitive binding assays and isothermal titration calorimetry (ITC). nih.gov
Advanced Research Applications of Fucoside B Chemistry and Biology
Glycoengineering and Biotherapeutic Development
Glycosylation, the enzymatic process of adding glycans to proteins and lipids, is a critical post-translational modification that significantly impacts the structure, function, and immunogenicity of biotherapeutics, particularly therapeutic antibodies. Fucosylation, the addition of fucose residues, is a specific type of glycosylation that has garnered considerable attention in glycoengineering for its profound effects on antibody effector functions.
Modulation of Glycosylation in Therapeutic Antibodies
The presence or absence of fucose, specifically core α-1,6-linked fucose on the N-glycans in the Fc region of IgG1 antibodies, is a key determinant of antibody-dependent cellular cytotoxicity (ADCC) activity wikipedia.orgnih.govnih.govwikipedia.orgwikidata.orgfishersci.cafda.govwikipedia.orgfishersci.nl. ADCC is a crucial immune mechanism by which antibodies can direct immune effector cells, such as natural killer (NK) cells, to lyse target cells, such as cancer cells wikidata.orgfishersci.ca.
Afucosylated therapeutic antibodies, lacking this core fucose residue, demonstrate significantly enhanced binding affinity to the FcγRIIIa receptor on NK cells, leading to a marked increase in ADCC activity wikipedia.orgnih.govnih.govwikipedia.orgwikidata.orgfishersci.cafda.govwikipedia.orgfishersci.nl. This enhanced effector function is highly desirable for therapeutic antibodies designed to deplete target cells, such as in cancer immunotherapy wikidata.orgfishersci.ca.
Glycoengineering strategies are employed to control or eliminate core fucosylation during the production of therapeutic antibodies in mammalian cell lines, such as Chinese hamster ovary (CHO) cells, which typically produce highly fucosylated antibodies nih.govfishersci.nl. These strategies include genetic manipulation of host cell lines to knock out or downregulate genes involved in the fucose biosynthesis pathway, such as FUT8 (encoding α-1,6-fucosyltransferase) or GMD (encoding GDP-mannose 4,6-dehydratase), or through the use of metabolic inhibitors wikipedia.orgfishersci.nl.
For example, Obinutuzumab, a glyco-engineered anti-CD20 antibody with reduced core fucosylation, was developed to enhance ADCC compared to its fucosylated counterpart, Rituximab wikipedia.orgfda.govnih.govorpha.net. Clinical studies have shown enhanced activity of Obinutuzumab in certain B-cell malignancies wikipedia.orgnih.gov.
The ability to modulate fucosylation, including the potential to incorporate or modify fucoside structures like Beta-D-Fucose, is a critical aspect of developing next-generation biotherapeutics with optimized effector functions and improved clinical efficacy.
Development of Diagnostic Tools and Reagents
Fucoside-containing structures and enzymes involved in fucose metabolism are relevant in the development of diagnostic tools and reagents. Alterations in fucosylation patterns on glycoproteins can serve as biomarkers for various diseases, including cancer cenmed.comnih.gov.
Reagents that can detect or interact specifically with fucosylated structures are valuable for diagnostic assays. For instance, lectins that bind to fucose residues are used in research and potentially in diagnostic applications for detecting fucosylated glycans on cells or in biological samples.
While "Fucoside B" (Beta-D-Fucose) itself is a simple sugar, derivatives or enzymes acting upon it can be utilized. For example, 4-Nitrophenyl-α-L-fucopyranoside is a chromogenic substrate used in biochemical assays to measure the activity of α-L-fucosidase, an enzyme that cleaves α-L-linked fucose residues wikipedia.org. Such assays can be relevant in diagnostic settings to assess enzyme levels or identify genetic disorders affecting fucose metabolism.
The presence of "α-L-Fucoside Kit" among clinical chemistry reagents suggests the use of fucoside-related compounds in diagnostic testing, although specific details regarding the application of Beta-D-Fucose in such kits were not extensively detailed in the search results uni.lu.
Exploration in Biosensor and Glyco-Microarray Technologies
Fucosides and fucosylated glycans are explored in the development of biosensors and glyco-microarrays for studying glycan-binding interactions and profiling glycosylation patterns. Glycan microarrays are high-throughput platforms that display a variety of immobilized glycan structures, allowing for the analysis of their interactions with proteins, antibodies, or cells nih.govguidetopharmacology.orgresearchgate.netcdutcm.edu.cn.
Fucosylated glycans immobilized on microarrays can be used to identify and characterize fucose-specific binding proteins (lectins) or antibodies nih.govguidetopharmacology.org. This is particularly relevant for understanding the roles of fucosylation in cell recognition, adhesion, and immune responses.
Biosensors utilizing fucose-binding lectins or engineered proteins can be developed to detect the presence of fucosylated compounds or to analyze changes in cell surface fucosylation, which can be indicative of disease states nih.gov. The synthesis of fucosylated glycoclusters and their evaluation using carbohydrate microarrays demonstrates the application of fucoside chemistry in creating tools for studying complex glycan interactions nih.gov.
These technologies provide valuable platforms for basic research into glycosylation and have the potential for translation into diagnostic or analytical devices.
Applications in Glycomics and Glycoproteomics Research
Glycomics and glycoproteomics are rapidly evolving fields focused on the comprehensive study of glycans (the glycome) and the glycosylation of proteins (the glycoproteome) nih.govnih.gov. These fields aim to understand the structural diversity and functional significance of glycans in biological systems.
Research in glycomics and glycoproteomics often involves the identification and quantification of fucosylated glycans and glycopeptides using advanced analytical techniques such as mass spectrometry (MS) and hydrophilic interaction liquid chromatography (HILIC) cenmed.comnih.govnih.govnih.gov.
Studies have revealed aberrant fucosylation patterns in various diseases, including cancer cenmed.comnih.gov. For example, elevated levels of fucosylated N-glycans have been observed in hepatocellular carcinoma cenmed.com. Analyzing these changes can provide insights into disease mechanisms and identify potential biomarkers.
While "this compound" (Beta-D-Fucose) as a monosaccharide is a basic component, its incorporation into complex glycans studied in glycomics and glycoproteomics is central to understanding the role of fucosylation in health and disease. Researchers use these approaches to map where fucose residues are attached in the glycome and glycoproteome and how these patterns change under different physiological or pathological conditions.
Functional Ingredient Development in Food and Medicine
Fucose-containing carbohydrates (FCCs), particularly polysaccharides like fucoidans extracted from marine brown algae, have been investigated for their potential as functional ingredients in food and medicine due to a wide range of reported bioactivities fishersci.cawikipedia.orgwikimedia.orgabbottnutrition.com. These bioactivities include anticoagulant, anti-inflammatory, antioxidant, and anti-cancer properties fishersci.cawikipedia.orgabbottnutrition.com.
While fucoidans are complex polymers primarily composed of sulfated fucose residues, the presence of fucose is considered crucial for many of their biological effects wikipedia.orgjabonline.in. Fucose itself, as well as fucose-containing oligosaccharides like 2'-fucosyllactose (B36931) (2'-FL), a prominent human milk oligosaccharide, have also been studied for their health benefits and potential applications in functional foods and dietary supplements wikipedia.orgwikidata.orgfishersci.caabbottnutrition.com.
2'-FL, for instance, has been recognized for its potential role in supporting gut health and immune development, leading to its inclusion in some infant formulas wikipedia.orgwikidata.orgabbottnutrition.com.
Q & A
Q. How can Fucoside B be structurally characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for anomeric protons (δ 4.5–5.5 ppm) and hydroxyl groups to confirm fucose configuration. Compare with reference spectra of known fucosides (e.g., Fucoside 2, 3, or 4) to identify stereochemical differences .
- X-ray Crystallography: Resolve the 3D structure to analyze hydrogen-bonding networks (e.g., interactions with residues like Asp130, Trp143) and validate glycosidic linkage geometry. Use Prime Minimization (Schrödinger Suite) to refine the structure, applying distance constraints (e.g., 4.0 Å between fucoside C3 and Trp143 Cδ2) .
- Mass Spectrometry: Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) in positive-ion mode.
Key Structural Data from Literature:
| Interaction Partner | Residue | Bond Type | Distance (Å) | Reference |
|---|---|---|---|---|
| This compound | Asp130 | H-bond | 2.0 | |
| This compound | Trp143 | Hydrophobic | 4.0 |
Q. What in vitro assays are suitable for the initial evaluation of this compound’s bioactivity?
Methodological Answer:
- Enzymatic Inhibition Assays: Use β-fucosidase or lectin-binding assays (e.g., EEL or BambL lectins) to measure IC₅₀ values. Monitor fluorescence or colorimetric signals (e.g., p-nitrophenyl substrates) .
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., Photorhabdus asymbiotica lectin) and measure real-time binding kinetics (ka, kd, KD) .
- Cell-Based Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) at concentrations ≤100 μM.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?
Methodological Answer:
- Data Normalization: Control for variables like buffer pH, ionic strength, and temperature. Use standardized lectin constructs (e.g., truncated vs. full-length proteins) .
- Statistical Reconciliation: Apply the Benjamini-Hochberg procedure to adjust for false discovery rates (FDR) in high-throughput screens, prioritizing q-values <0.05 .
- Cross-Validation: Compare SPR data with isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, ΔS). Discrepancies may arise from conformational flexibility in fucose rings .
Q. What computational strategies optimize molecular docking parameters for this compound against target proteins?
Methodological Answer:
- Grid Generation (Glide, Schrödinger): Center the grid on the γ-site of lectins (e.g., EEL), with an inner box size of 14 Å. Apply hydrogen-bond constraints to Asp130 and backbone sampling for side-chain prediction .
- Pose Clustering: Reject poses with Coulomb-vdW energy >20 kcal/mol and cluster at RMSD ≤0.5 Å. Use core constraints to preserve hydroxyl orientations .
- Prime Refinement: Minimize residues within 6.0 Å of this compound, enforcing distance constraints (e.g., 2.0 Å for H-bonds) to maintain BambL-like conformations .
Q. How should researchers design experiments to investigate this compound’s role in multi-protein complexes?
Methodological Answer:
- Pull-Down Assays: Tag this compound with biotin and incubate with cell lysates. Elute bound proteins for LC-MS/MS identification. Include negative controls (e.g., scrambled fucose derivatives) .
- Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories (AMBER or GROMACS) to analyze stability of this compound in binding pockets. Monitor RMSD fluctuations and hydrogen-bond occupancy .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s enzymatic activity (e.g., β-fucosidase vs. α-fucosidase specificity)?
Methodological Answer:
- Substrate Profiling: Test activity against α- and β-linked fucosides (e.g., pNP-α-L-fucoside vs. pNP-β-L-fucoside). Use β-Fucoside data from RapID Yeast Plus System as a reference .
- Mutagenesis Studies: Introduce point mutations (e.g., W214A in lectins) to determine critical residues for binding. Compare kinetic parameters (kcat/KM) between wild-type and mutants .
Experimental Design Checklist
| Step | Requirement | Evidence Reference |
|---|---|---|
| 1 | Validate this compound purity (>95% by HPLC) | |
| 2 | Replicate docking with core constraints | |
| 3 | Report negative results in supplementary data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
